molecular formula C8H10OS B068151 3-Propylthiophene-2-carbaldehyde CAS No. 163460-98-8

3-Propylthiophene-2-carbaldehyde

Cat. No. B068151
M. Wt: 154.23 g/mol
InChI Key: LVILUBAIANFMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propylthiophene-2-carbaldehyde is an organic compound that belongs to the family of thiophenes. It is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of 3-Propylthiophene-2-carbaldehyde is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as proteases and kinases, which are involved in various biochemical processes in the body. This inhibition leads to the disruption of these processes, which can ultimately lead to the death of cancer cells or pests.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Propylthiophene-2-carbaldehyde are not well studied. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Propylthiophene-2-carbaldehyde in laboratory experiments include its versatility as a building block for the synthesis of various organic compounds, its low toxicity, and its relatively simple synthesis method. However, its limitations include its high cost and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 3-Propylthiophene-2-carbaldehyde. One area of research could focus on the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research could focus on the elucidation of its mechanism of action, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Propylthiophene-2-carbaldehyde, which could help to better understand its potential applications in various fields.

Synthesis Methods

The synthesis of 3-Propylthiophene-2-carbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-propylthiophene with chloroacetic acid in the presence of a base, such as potassium carbonate. This reaction leads to the formation of 3-Propylthiophene-2-carboxylic acid, which can be further converted to 3-Propylthiophene-2-carbaldehyde by the action of a dehydrating agent, such as phosphorus pentoxide.

Scientific Research Applications

3-Propylthiophene-2-carbaldehyde has been extensively studied for its various scientific research applications. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used for the synthesis of anti-cancer agents, such as 3-Propylthiophene-2-carboxamide, which has shown promising results in inhibiting the growth of cancer cells. It has also been used for the synthesis of herbicides and insecticides, such as 3-Propylthiophene-2-carboxylic acid esters, which have shown excellent activity against various pests.

properties

CAS RN

163460-98-8

Product Name

3-Propylthiophene-2-carbaldehyde

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

3-propylthiophene-2-carbaldehyde

InChI

InChI=1S/C8H10OS/c1-2-3-7-4-5-10-8(7)6-9/h4-6H,2-3H2,1H3

InChI Key

LVILUBAIANFMFQ-UHFFFAOYSA-N

SMILES

CCCC1=C(SC=C1)C=O

Canonical SMILES

CCCC1=C(SC=C1)C=O

synonyms

2-Thiophenecarboxaldehyde, 3-propyl- (9CI)

Origin of Product

United States

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